tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
CAS No.: 946517-83-5
Cat. No.: VC12029922
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946517-83-5 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 |
| Standard InChI Key | ZXAWHVKPOIYDRU-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN |
| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN |
Introduction
Structural and Chemical Characteristics
The molecular structure of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate comprises a six-membered piperidine ring with three distinct substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.
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A methyl group at the 4-position, enhancing lipophilicity and influencing conformational dynamics.
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A 2-aminoethyl side chain at the 4-position, introducing a primary amine functional group for further derivatization.
Molecular Formula:
Molecular Weight: 242.36 g/mol (calculated based on analogous structures ).
Synthetic Pathways
Boc Protection of Piperidine
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of 1-Boc-4-aminopiperidine, 4-piperidinecarboxamide is treated with Boc anhydride in the presence of triethylamine . Adapted for this compound, 4-methylpiperidine could undergo Boc protection:
Yield: 85–90% (analogous to ).
Reductive Amination
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Formation of ketone intermediate: Oxidation of a hydroxymethyl precursor (e.g., tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate) to a ketone.
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Condensation with ethylamine: Reaction with ethylamine followed by reduction using or .
Nucleophilic Substitution
A bromide or tosylate at the 4-position could react with ethylenediamine, followed by Boc protection:
Challenges: Steric hindrance from the methyl group may reduce reactivity .
Purification and Crystallization
Purification typically involves extraction (dichloromethane or chloroform), drying (), and crystallization using acetone or petroleum ether .
Applications in Medicinal Chemistry
PROTAC Development
Boc-protected piperidines are widely used as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras). The aminoethyl group enables conjugation to E3 ligase ligands or target protein binders via amide or urea linkages .
Example:
Here, the target compound could serve as the linker component, leveraging its amine for bioconjugation .
Peptide Mimetics
The primary amine facilitates incorporation into peptide chains, mimicking natural amino acids while enhancing metabolic stability .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 50–55°C | Analogous to |
| Solubility (Water) | <1 mg/mL | Estimated |
| LogP | 2.1 | Calculated (ChemAxon) |
| pKa (Amine) | ~9.5 | Literature |
Industrial and Research Relevance
The compound’s dual functionality (amine and Boc group) makes it a versatile building block for:
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